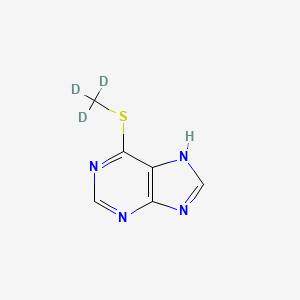

6-Methylmercaptopurine-d3

描述

Contextualization within Deuterium-Labeled Purine (B94841) Analog Research

The study of purine analogs is fundamental to understanding nucleic acid metabolism, enzyme function, and the development of therapeutic agents for various diseases, including cancer and autoimmune disorders. caymanchem.com Deuterium-labeled compounds, including purine analogs, have become indispensable research tools in life sciences. The substitution of hydrogen with its stable isotope, deuterium (B1214612), is a subtle modification that allows researchers to track molecules and investigate reaction mechanisms without perturbing the biological system under study. musechem.comcreative-proteomics.com

In the context of purine analogs, deuterium labeling is used for several purposes:

Elucidating Metabolic Pathways: Researchers use deuterium-labeled analogs to trace the metabolic fate of purine-based drugs and their metabolites. nih.govnih.gov

Investigating Enzyme Mechanisms: The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, provides insight into the transition states of enzyme-catalyzed reactions involving purine substrates.

Improving Pharmacokinetic Profiles: Strategic deuteration of a drug molecule can alter its metabolic stability, potentially leading to improved therapeutic properties. nih.govacs.org

6-Methylmercaptopurine-d3 fits within this research landscape as a specific tool for studying the metabolism of thiopurine drugs. caymanchem.com Thiopurines like 6-mercaptopurine (B1684380) are metabolized into active 6-thioguanine (B1684491) nucleotides (6-TGN) and methylated metabolites like 6-MMP. nih.gov The balance of these metabolic pathways is crucial for therapeutic efficacy and toxicity, making the precise measurement of these metabolites essential.

Significance of Isotopic Labeling (-d3) for Mechanistic and Bioanalytical Investigations

The defining feature of 6-MMP-d3 is the replacement of three hydrogen atoms on the methyl group with deuterium atoms ([2H]C([2H])([2H])S-). caymanchem.com This isotopic labeling is central to its application in research.

Mechanistic Investigations: The primary mechanistic insight gained from deuterium labeling is through the kinetic isotope effect (KIE). When a carbon-hydrogen bond is cleaved in the rate-determining step of a reaction, replacing hydrogen with the heavier deuterium atom typically slows the reaction down. This effect can be used to probe the mechanisms of enzymes that metabolize the methyl group of 6-MMP, such as thiopurine S-methyltransferase (TPMT). caymanchem.com Studying the KIE can help elucidate the enzymatic reaction pathway and the nature of the transition state.

Bioanalytical Investigations: The most prominent use of 6-MMP-d3 is as an internal standard in quantitative bioanalytical methods, particularly those using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). nih.govnetascientific.comglpbio.cn In these techniques, a known quantity of the isotopically labeled standard (6-MMP-d3) is added to a biological sample (like blood or tissue) before processing. nih.gov

The significance of using 6-MMP-d3 as an internal standard is multi-faceted:

High Accuracy and Precision: Because 6-MMP-d3 is chemically almost identical to the analyte (6-MMP), it behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. This co-elution allows it to compensate for variations in sample preparation and matrix effects, leading to more accurate and reproducible quantification. nih.gov

Mass-Based Differentiation: The mass spectrometer can easily distinguish between the analyte (6-MMP) and the internal standard (6-MMP-d3) due to their mass difference (approximately 3 Daltons). caymanchem.comcaymanchem.com This allows for the precise measurement of the ratio between the native and labeled compound.

Enhanced Method Reliability: The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, significantly improving the robustness and reliability of the assay. nih.gov

Role as a Research Standard and Probe in Purine Metabolism Studies

This compound serves a crucial role as a research standard for the quantification of its non-deuterated counterpart, 6-MMP. caymanchem.comnetascientific.comglpbio.cn 6-MMP is a key metabolite of thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine. nih.gov The levels of 6-MMP in patients are monitored because they are associated with the metabolism of these drugs by the enzyme thiopurine S-methyltransferase (TPMT). caymanchem.com Altered thiopurine metabolism can lead to therapeutic resistance or adverse effects, making the accurate measurement of metabolites like 6-MMP clinically important. caymanchem.com

An improved analytical method using LC-MS/MS employs 6-MMP-d3 as an internal standard to quantify 6-MMP from small whole-blood samples. nih.gov This method allows for the rapid and reliable determination of 6-MMP levels, helping to manage patients undergoing thiopurine therapy. nih.gov The use of 6-MMP-d3 compensates for variability during sample preparation and for matrix effects, which is critical for achieving the precision needed in a clinical research setting. nih.gov

By enabling precise quantification, 6-MMP-d3 acts as a probe to investigate the complex pathways of purine metabolism. caymanchem.comnih.gov Research findings using this standard help to understand inter-individual variability in drug response and the biochemical basis of drug resistance. caymanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Formal Name | 6-(methyl-d3-thio)-9H-purine | caymanchem.comcaymanchem.com |

| Synonyms | 6-MMP-d3, 6-(Methylthio)purine-d3 | caymanchem.comcaymanchem.com |

| CAS Number | 33312-93-5 | caymanchem.com |

| Molecular Formula | C₆H₃D₃N₄S | caymanchem.comcaymanchem.com |

| Formula Weight | 169.2 | caymanchem.comcaymanchem.com |

| Purity | ≥98% (Chemical); ≥99% Deuterated Forms (d1-d3) | caymanchem.com |

| Supplied As | A solid | caymanchem.com |

| Storage | -20°C | caymanchem.com |

Table 2: Comparison of this compound and 6-Methylmercaptopurine (B131649)

| Feature | This compound | 6-Methylmercaptopurine |

|---|---|---|

| Molecular Formula | C₆H₃D₃N₄S | C₆H₆N₄S |

| Formula Weight | 169.2 | 166.2 |

| Isotopic Label | Deuterium (d3) on the methyl group | None |

| Primary Role in Research | Internal standard for quantification | Analyte; metabolite of thiopurines |

| Detection Method | Mass Spectrometry (differentiated by mass) | Mass Spectrometry |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 6-MMP-d3 |

| 6-Methylmercaptopurine | 6-MMP |

| 6-Mercaptopurine | 6-MP |

| Azathioprine | |

| 6-Thioguanine nucleotides | 6-TGN |

| Deuterium | D, ²H |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(trideuteriomethylsulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJIQXGRFSPYQW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858063 | |

| Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33312-93-5 | |

| Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling Strategies for 6 Methylmercaptopurine D3

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

The primary strategy for synthesizing 6-Methylmercaptopurine-d3 involves the introduction of a deuterated methyl group onto the sulfur atom of 6-mercaptopurine (B1684380) (6-MP). 6-Methylmercaptopurine (B131649) (6-MMP) is a known metabolite of 6-MP, formed via methylation by the enzyme thiopurine S-methyltransferase. glpbio.comcaymanchem.com The chemical synthesis of its deuterated analog mimics this biological pathway.

The most common laboratory synthesis involves the S-methylation of 6-mercaptopurine using a deuterated methylating agent. The reaction typically proceeds by treating 6-mercaptopurine with a deuterated methyl source, such as iodomethane-d3 (B117434) (CD₃I), in the presence of a suitable base. The base deprotonates the thiol group of 6-mercaptopurine, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic methyl carbon of the iodomethane-d3. This results in the formation of the C-S bond and yields 6-(methyl-d3-thio)-9H-purine, the chemical name for this compound. caymanchem.comsynzeal.com

This method is highly efficient for specifically labeling the methyl group, as the deuterium atoms are incorporated as part of the deuterated reagent, ensuring precise placement and high isotopic enrichment in the final product.

Validation of Isotopic Purity and Chemical Identity for Research-Grade Material

Ensuring the quality of isotopically labeled standards is paramount for their use in quantitative analysis. A multi-technique approach is employed to validate the chemical identity, chemical purity, and isotopic purity of research-grade this compound.

Mass Spectrometry (MS): This is a fundamental technique for confirming the successful incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) that is three units higher than its non-deuterated counterpart, corresponding to the replacement of three protons with three deuterons. High-resolution mass spectrometry can provide an accurate mass measurement, further confirming the elemental composition. lgcstandards.com MS is also the primary method for quantifying isotopic purity, which is the percentage of the compound that is appropriately deuterated. Commercial batches of this compound often report an isotopic purity of greater than 95% to 99%. caymanchem.comscbt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for verifying the compound's structural integrity and the specific location of the isotopic labels.

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet signal for the S-methyl protons would be absent or significantly diminished, confirming the successful deuteration at this position. The remaining proton signals corresponding to the purine (B94841) ring (H2 and H8) would be present, confirming the integrity of the core structure.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) with a characteristic upfield shift compared to the non-deuterated analog. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product, separating it from any starting materials, non-deuterated species, or other impurities. Certificates of analysis for research-grade this compound typically indicate a chemical purity of 95% or higher as determined by HPLC. lgcstandards.comscbt.com

| Analytical Technique | Purpose | Key Findings | Typical Specification |

|---|---|---|---|

| Mass Spectrometry (MS) | Confirm mass, determine isotopic enrichment | Molecular ion peak shifted by +3 m/z units compared to unlabeled compound. | ≥99% deuterated forms (d1-d3). caymanchem.com |

| ¹H NMR Spectroscopy | Confirm location of deuterium | Absence of signal for methyl protons. | Confirms structure and site of labeling. |

| ¹³C NMR Spectroscopy | Confirm structure | Characteristic multiplet for the CD₃ carbon. | Confirms structure. |

| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity | Single major peak corresponding to the product. | >95% Purity. lgcstandards.com |

Preparation of Related Deuterated Purine Analogs

While this compound is synthesized by attaching a pre-labeled functional group, other deuterated purine analogs are often prepared by direct hydrogen-isotope exchange (HIE) on the purine ring itself. These methods are valuable for labeling positions that are not easily accessible through the addition of labeled functional groups.

Catalytic HIE is a common approach. This involves exposing the purine derivative to a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst.

Palladium/Carbon (Pd/C): This catalyst can be used for H-D exchange reactions, effectively deuterating positions on the purine ring, such as C2 and C8. clockss.org

Ruthenium Nanoparticles (RuNp): More recently, ruthenium-based catalysts have been shown to be highly effective for the regioselective deuteration of purines under mild conditions (e.g., 55°C and 2 bar of D₂ gas), achieving high isotopic enrichment at positions alpha to a nitrogen atom. nih.gov

These HIE reactions are equilibrium processes, often requiring an excess of the deuterium source to achieve high levels of incorporation. acs.org They provide a complementary strategy to synthetic build-up approaches, allowing for the deuteration of the purine core. For instance, adenosine (B11128) and guanosine (B1672433) can be selectively deuterated on their purine rings using these catalytic methods. nih.govoup.com Beyond deuterium, related analogs can also be synthesized with other stable isotopes, such as ¹³C and ¹⁵N, by using appropriately labeled starting materials in multi-step syntheses. medchemexpress.comroyalsocietypublishing.org

| Strategy | Description | Typical Substrate | Example Product |

|---|---|---|---|

| Functional Group Addition | Attaching a pre-deuterated chemical group (e.g., -CD₃) to a precursor molecule. | 6-Mercaptopurine | This compound |

| Catalytic H-D Exchange | Direct replacement of C-H bonds on the purine ring with C-D bonds using a catalyst and D₂O or D₂ gas. | Adenosine, Guanosine | 8-Deutero-adenosine |

Advanced Analytical Methodologies for 6 Methylmercaptopurine D3 in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of thiopurine metabolites, including 6-MMP, in biological samples. nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex matrices such as blood and tissue. nih.govchromatographyonline.com The use of stable isotope-labeled internal standards, such as 6-MMP-d3, is integral to these methods. nih.govnih.gov

Method Development and Optimization for Enhanced Sensitivity and Specificity

The development of robust LC-MS/MS methods for 6-MMP requires careful optimization of several parameters. Chromatographic separation is typically achieved using a C18 reverse-phase column. nih.gov The mobile phases often consist of a mixture of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govinnovareacademics.in Gradient elution is commonly employed to ensure efficient separation of the analyte from other matrix components. nih.gov

Mass spectrometric detection is performed in the positive multiple reaction monitoring (MRM) mode. nih.gov For 6-MMP, the transition of the precursor ion to a specific product ion is monitored to ensure specificity. A commonly used mass transition for 6-MMP is m/z 167.2 → 151.9. researchgate.net For the internal standard, 6-MMP-d3, the corresponding transition is m/z 170.5 → 152.2. researchgate.net The optimization of parameters such as collision energy and declustering potential is crucial for maximizing signal intensity and, consequently, the sensitivity of the assay.

Matrix Effects and Internal Standard Utilization in LC-MS/MS Assays

Biological matrices are inherently complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. chromatographyonline.com This can lead to either ion suppression or enhancement, affecting the accuracy of quantification. chromatographyonline.comnih.gov The use of a stable isotope-labeled internal standard like 6-MMP-d3 is the most effective way to compensate for these matrix effects. researchgate.netdemeditec.com

Since 6-MMP-d3 is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, any variations due to matrix effects are normalized, leading to more accurate and precise results. nih.gov Studies have shown that without a proper internal standard, significant ion suppression can occur, highlighting the critical role of 6-MMP-d3 in reliable quantification. nih.gov

Validation Parameters for Analytical Method Performance (e.g., Linearity, Precision, Accuracy)

A comprehensive validation of the LC-MS/MS method is essential to ensure its reliability for clinical and research applications. Key validation parameters include linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For 6-MMP, linearity has been established in ranges such as 1-500 ng/mL with a coefficient of determination (r²) greater than 0.999. nih.gov Another study reported a linear range of 0.5–100 µmol/L for 6-methylmercaptopurine (B131649) nucleotides (6-MMPN). annlabmed.org

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. Both are typically assessed at different concentration levels (low, medium, and high quality controls). Intra-day and inter-day precision are evaluated, with coefficients of variation (CV) of less than 10-15% being generally acceptable. annlabmed.orgnih.gov Accuracy is expressed as the percentage of the nominal concentration, with values between 85% and 115% (or 80% and 120% at the LLOQ) being the standard requirement.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For 6-MMP, LLOQs have been reported in the low ng/mL or pmol range, demonstrating the high sensitivity of LC-MS/MS methods. innovareacademics.innih.gov

| Validation Parameter | Typical Acceptance Criteria | Reported Values for 6-MMP/6-MMPN Assays |

|---|---|---|

| Linearity (r²) | >0.99 | >0.999 nih.gov, >0.999 annlabmed.org |

| Precision (CV%) | <15% (<20% at LLOQ) | Intra-day: 7.6-9.1%, Inter-day: 3.7-9.2% nih.gov; <10% annlabmed.org |

| Accuracy (%) | 85-115% (80-120% at LLOQ) | 94.9-112.3% nih.gov |

| LLOQ | Signal-to-noise ratio >10 | 13 ng/mL innovareacademics.in, 260 pmol/8 x 10⁸ Ery nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Applications

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of thiopurine metabolites in research settings. medmutual.com GC-MS often requires derivatization of the analytes to increase their volatility and thermal stability, which can add complexity to the sample preparation process. However, for certain research applications, GC-MS can provide valuable structural information. The use of a deuterated internal standard like 6-MMP-d3 is equally important in GC-MS to ensure accurate quantification by correcting for variability in derivatization efficiency and injection volume.

Sample Preparation Techniques for In Vitro and Ex Vivo Research Samples

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix and remove interfering substances prior to instrumental analysis. The choice of extraction technique depends on the nature of the sample (e.g., cellular lysates, tissue homogenates) and the analytical method used.

Extraction Protocols from Cellular Lysates and Tissue Homogenates

For cellular and tissue samples, the first step is homogenization to break down the cellular structure and release the intracellular components. researchgate.net This is often followed by protein precipitation to remove proteins that can interfere with the analysis. Common protein precipitation agents include methanol and acetonitrile. innovareacademics.inresearchgate.net

A widely used extraction method involves acid hydrolysis to release the purine (B94841) bases from their nucleotide forms. nih.gov For instance, perchloric acid can be used to hydrolyze 6-methylmercaptopurine nucleotides to the 6-MMP base. researchgate.net After hydrolysis, the sample is typically neutralized and centrifuged.

Solid-phase extraction (SPE) is another common technique for cleaning up the sample extract. semanticscholar.org SPE cartridges can selectively retain the analyte while allowing interfering compounds to pass through, resulting in a cleaner sample for analysis. The choice of SPE sorbent depends on the physicochemical properties of the analyte.

Automated Sample Processing for High-Throughput Research

The evolution of automated sample processing has significantly benefited high-throughput research involving the analysis of 6-Methylmercaptopurine (6-MMP) and its deuterated internal standard, 6-Methylmercaptopurine-d3 (6-MMP-d3). Automation streamlines the traditionally labor-intensive and complex sample preparation of thiopurine metabolites from biological matrices like whole blood or red blood cells (RBCs).

A key development in this area is the use of automated cell washers for the separation and washing of RBCs from whole blood samples. frontiersin.org This automation minimizes manual handling, thereby reducing the potential for human error and improving the reproducibility of the assay. frontiersin.org For instance, one validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying 6-thioguanine (B1684491) (6-TG) and 6-MMP in RBCs incorporates an automated cell washer, which contributes to the method's high precision, with a total imprecision of less than 3.0%. researchgate.net

The entire analytical process, from sample preparation to data acquisition, can be optimized for speed and efficiency. In one improved LC-MS/MS method, the hydrolysis and extraction of analytes from a small 25-µL whole-blood sample, spiked with 6-MMP-d3 as an internal standard, are performed rapidly. nih.govresearchgate.net This, combined with a short chromatographic run time, allows for a single, swift determination of the metabolites. nih.gov The reduced hands-on time is a significant advantage over older, more laborious methods that required washing erythrocytes. nih.gov

The stability of the processed samples is a critical factor in high-throughput settings where samples may be queued for analysis. Studies have shown that preprocessed RBC samples containing thiopurine metabolites are stable for several hours at room and refrigerated temperatures and for extended periods when stored at -70°C. semanticscholar.organnlabmed.org This stability allows for flexibility in the automated workflow. However, it is recommended to preprocess whole blood samples as soon as possible, as the concentration of some metabolites can decrease over time, even under refrigerated conditions. semanticscholar.organnlabmed.org

The following table summarizes the parameters of an automated sample processing and analysis method:

| Parameter | Details | Reference |

| Sample Volume | 25-µL EDTA-anticoagulated whole blood | nih.gov |

| Internal Standard | 6-MMP-d3 | nih.gov |

| Sample Preparation | Hydrolysis and extraction | nih.gov |

| Automation | Automated RBC separation and washing | frontiersin.org |

| Analysis Time | 5.1 minutes per sample | nih.gov |

Chromatographic Separation Techniques for this compound and its Analogs

The accurate quantification of this compound (6-MMP-d3) and its non-deuterated analog, 6-Methylmercaptopurine (6-MMP), along with other thiopurine metabolites, relies heavily on robust chromatographic separation techniques, most commonly coupled with tandem mass spectrometry (LC-MS/MS).

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant separation methods. These techniques typically utilize reversed-phase C18 columns to separate the analytes from the complex biological matrix. nih.govresearchgate.net For instance, one method employs a C18 reverse phase column for a chromatographic run of 5.1 minutes. nih.gov Another UPLC method uses a BEH C18 column (1.7 µm, 2.1×100 mm) for the simultaneous analysis of 6-mercaptopurine (B1684380) and 6-MMP. researchgate.net

The mobile phase composition is a critical parameter for achieving optimal separation. A common approach involves a gradient elution using a combination of an aqueous solution, often containing a modifier like formic acid or ammonium (B1175870) acetate, and an organic solvent such as acetonitrile or methanol. researchgate.netnih.govnih.gov The gradient allows for the efficient elution of compounds with varying polarities. For example, one HPLC method for separating 6-MP metabolites uses a gradient of 0.02 M potassium dihydrogen phosphate (B84403) and methanol. nih.gov A UPLC-MS/MS method for 6-MP and its metabolites uses a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. researchgate.net

The choice of internal standard is crucial for accurate quantification, compensating for variability in sample preparation and matrix effects. nih.gov 6-MMP-d3 is frequently used as the stable isotope-labeled internal standard for the quantification of 6-MMP. nih.govresearchgate.net The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions for both the analyte and its deuterated internal standard. For 6-MMP, a common transition is m/z 167.2 → 151.9, while for 6-MMP-d3, it is m/z 170.5 → 152.2. researchgate.net

The following table provides examples of chromatographic conditions used for the analysis of 6-MMP and its analogs:

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | HPLC-UV | UPLC-MS/MS | LC-MS/MS |

| Column | C18 Purospher RP18-e, 150 × 4.6 mm | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1×100 mm | XSelect HSS T3, 4.6 × 100 mm, 3.5 μm |

| Mobile Phase A | 0.02 M KH2PO4 | 0.1% formic acid in water | 0.05% aqueous formic acid |

| Mobile Phase B | Methanol | 0.1% formic acid in acetonitrile | 0.05% formic acid in acetonitrile |

| Flow Rate | 0.85 mL/min | 0.2 mL/min | Not Specified |

| Internal Standard | Not specified | 5-fluorouracil | Methymercaptopurine-D3 (MeMP-d3) |

| Reference | nih.gov | researchgate.net | nih.gov |

These advanced chromatographic techniques, combined with sensitive detection by tandem mass spectrometry and the use of appropriate internal standards like 6-MMP-d3, enable the reliable and accurate measurement of thiopurine metabolites in complex biological matrices for research and clinical applications.

Mechanistic Investigations of 6 Methylmercaptopurine D3 in Preclinical Pharmacokinetic and Disposition Studies

In Vitro Studies of Cellular Uptake and Efflux Mechanisms

The movement of 6-Methylmercaptopurine's parent compound, 6-mercaptopurine (B1684380) (6-MP), across cell membranes is a critical determinant of its therapeutic action and is governed by both carrier-mediated transport and passive diffusion.

Carrier-Mediated Transport Studies

The uptake of 6-MP into cells is not a simple process of diffusion but relies on specific protein transporters. nih.gov Studies using human lymphocytes have shown that this transport is an active, carrier-mediated process, as it is significantly reduced at lower temperatures (0°C) compared to physiological temperature (37°C). nih.gov The transport can be saturated and competitively inhibited by an excess of non-radiolabeled 6-MP, further confirming the involvement of a carrier system. nih.gov

Several solute carrier (SLC) and ATP-binding cassette (ABC) transporters are implicated in the movement of thiopurines. Key influx transporters include the equilibrative nucleobase transporter 1 (ENBT1), encoded by the SLC43A3 gene. researchgate.net Research has demonstrated that ENBT1 transports 6-MP and that its expression level can significantly impact the drug's cytotoxicity. researchgate.net

Efflux, the process of pumping compounds out of the cell, is also a critical factor. Multidrug resistance-associated proteins, specifically MRP4 (ABCC4) and MRP5 (ABCC5), have been identified as key efflux transporters for 6-MP and its metabolites. researchgate.netnih.govpharmgkb.org Overexpression of these transporters can lead to drug resistance by actively removing the compounds from the cell. pharmgkb.orgnih.gov For instance, in chronic myeloid leukemia cells resistant to 6-MP, an upregulation of P-glycoprotein (P-gp) was observed, which contributed to decreased intracellular accumulation and increased efflux of the drug and its metabolites. nih.gov The interplay between these influx and efflux transporters is a crucial area of investigation for understanding variability in drug response. nih.govresearchgate.net

Interactive Data Table: Transporters Involved in 6-Mercaptopurine Cellular Transport

| Transporter | Gene | Function | Notes | References |

|---|---|---|---|---|

| ENBT1 | SLC43A3 | Influx | Transports 6-MP into cells; expression impacts cytotoxicity. | researchgate.net |

| MRP4 | ABCC4 | Efflux | Transports 6-MP and its metabolites out of the cell. | researchgate.netnih.govpharmgkb.org |

| MRP5 | ABCC5 | Efflux | Contributes to the efflux of 6-MP metabolites. | researchgate.netpharmgkb.org |

| P-glycoprotein (P-gp) | MDR1/ABCB1 | Efflux | Upregulation can confer resistance by increasing efflux. | nih.gov |

Passive Diffusion Assessments

While carrier-mediated transport is the primary mechanism for cellular uptake of 6-MP, passive diffusion also plays a role. nih.gov However, studies have demonstrated that this is not the dominant pathway. Experiments showing that transport is virtually abolished at 0°C strongly suggest that simple diffusion is not the main route of entry, as this process would be less temperature-dependent. nih.gov The low bioavailability of oral 6-MP is partly attributed to a significant first-pass metabolism in the liver and intestines rather than poor passive diffusion across the gut wall. oncohemakey.com The physicochemical properties of the molecule permit some level of passive movement across lipid bilayers, but the efficiency of this process is far less than that of the dedicated transporter systems.

Enzyme-Mediated Biotransformation Pathways of 6-Methylmercaptopurine (B131649) (using -d3 for tracking)

Once inside the cell, 6-mercaptopurine is subject to a complex network of enzymatic reactions. The formation of 6-methylmercaptopurine is a key step, catalyzed by Thiopurine S-methyltransferase (TPMT). ontosight.airupahealth.com The deuterated methyl group in 6-MMP-d3 serves as a stable isotope label, enabling researchers to accurately trace and quantify this specific metabolite and its downstream products without interference from endogenous molecules. nih.gov

Identification of Key Enzymes Involved in Methylation and Oxidation

The metabolism of 6-mercaptopurine is primarily governed by three competing enzymatic pathways. nih.gov

Methylation by Thiopurine S-methyltransferase (TPMT): TPMT catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP). ontosight.airupahealth.comwikipedia.org This enzyme also methylates a downstream metabolite, 6-thioinosine monophosphate (6-TIMP), to form 6-methylmercaptopurine ribonucleotides (MMPR). nih.govknmp.nl TPMT activity is subject to significant genetic polymorphism, which is a major cause of variability in drug metabolism and response among individuals. oup.comnih.gov

Oxidation by Xanthine (B1682287) Oxidase (XO) and Aldehyde Oxidase (AO): Xanthine oxidase is a critical enzyme that metabolizes 6-MP into the inactive metabolite 6-thiouric acid (6-TUA). pharmascigroup.usnih.gov This conversion happens via an intermediate, 6-thioxanthine (B131520) (6-TX). nih.gov More recent studies have revealed that aldehyde oxidase (AO), another molybdoflavoenzyme, also contributes to the initial conversion of 6-MP to 6-TX. nih.govjst.go.jp While both AO and XO can form 6-TX, only XO appears to be responsible for the subsequent conversion of 6-TX to 6-TUA. nih.gov The dehydrogenase form of xanthine oxidoreductase (XDH) also participates in both steps. nih.gov

Anabolism by Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This enzyme initiates the conversion of 6-MP into its therapeutically active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs), starting with the formation of 6-thioinosine monophosphate (6-TIMP). nih.govpharmascigroup.us

Enzyme Kinetics and Inhibitor Profiling in Research Systems

Understanding the kinetics and inhibition of the enzymes that metabolize 6-MP is crucial for predicting drug interactions and optimizing therapy.

Enzyme Kinetics: The affinity of an enzyme for its substrate is measured by the Michaelis-Menten constant (Km). For mouse TPMT, the Km for 6-mercaptopurine has been reported as 0.35 mM. uniprot.org Studies using 6-MP from different commercial suppliers have shown Km values for human TPMT ranging from 110 to 162 µmol/L. nih.gov For xanthine oxidase (XOD), the Km for 6-MP has been measured at approximately 6.01 µM, which is higher than its Km for the natural substrate xanthine (2.65 µM), suggesting that xanthine is a more efficiently bound substrate. nih.gov

Interactive Data Table: Kinetic Parameters of Key Enzymes in 6-MP Metabolism

| Enzyme | Substrate | Kinetic Parameter (Km) | Source Organism | References |

|---|---|---|---|---|

| Thiopurine S-methyltransferase (TPMT) | 6-Mercaptopurine | 0.35 mM | Mouse | uniprot.org |

| Thiopurine S-methyltransferase (TPMT) | 6-Mercaptopurine | 110 - 162 µmol/L | Human | nih.gov |

| Xanthine Oxidase (XOD) | 6-Mercaptopurine | 6.01 ± 0.03 µM | Not Specified | nih.gov |

| Xanthine Oxidase (XOD) | Xanthine | 2.65 ± 0.02 µM | Not Specified | nih.gov |

Inhibitor Profiling: Inhibitors of these metabolic enzymes can significantly alter the fate of 6-MP.

Xanthine Oxidase Inhibitors: Allopurinol (B61711) is a well-known inhibitor of XO. ebmconsult.com By blocking the conversion of 6-MP to inactive 6-thiouric acid, allopurinol shunts metabolism towards the TPMT and HPRT pathways, increasing the levels of both 6-MMP and the active 6-TGNs. nih.govebmconsult.com This interaction is used clinically to modulate metabolite profiles. cjhp-online.canih.gov Flavonoids found in dietary supplements have also been shown to be potent inhibitors of XO-catalyzed 6-MP oxidation in vitro. mdpi.com

Aldehyde Oxidase Inhibitors: In vitro studies have shown that several drugs, including amitriptyline, clozapine, and raloxifene, can strongly inhibit the AO-mediated formation of 6-thioxanthine. jst.go.jp

Thiopurine S-methyltransferase Inhibitors: Thioxanthine, an intermediate in the XO pathway, is a known inhibitor of TPMT. nih.gov The co-administration of an XO inhibitor like allopurinol can increase thioxanthine levels, which in turn inhibits TPMT, helping to reduce the production of potentially hepatotoxic 6-MMP metabolites. cjhp-online.ca

Intracellular Fate and Distribution Studies in Research Models

Following transport into the cell and enzymatic conversion, 6-mercaptopurine and its metabolites, including 6-MMP, are distributed within various cellular compartments. The ultimate effects of the drug are mediated by the intracellular accumulation of its active and metabolic products. nih.gov

Research using physiologically based pharmacokinetic (PBPK) models allows for the simulation of intracellular concentrations of 6-MP metabolites in different tissues, such as red blood cells. bohrium.com These models can incorporate data on enzyme activity (like TPMT genetic polymorphisms) to predict the accumulation of metabolites like 6-methylmercaptopurine ribonucleotides and 6-thioguanine nucleotides. bohrium.com

Comparative Preclinical Pharmacokinetic Profiles of Deuterated vs. Non-Deuterated Analogs

The strategic substitution of hydrogen with its stable, heavier isotope deuterium (B1214612), a process known as deuteration, has emerged as a significant tool in drug development to modulate the pharmacokinetic properties of therapeutic agents. researchgate.netnih.gov This modification can influence a drug's metabolic pathway, potentially leading to an improved pharmacokinetic profile, such as increased systemic exposure and a longer half-life, without altering the compound's fundamental pharmacological activity. juniperpublishers.comisotope.com The underlying principle of this approach is the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism mediated by cytochrome P450 (CYP) enzymes. juniperpublishers.comportico.org

While direct comparative preclinical pharmacokinetic studies for 6-Methylmercaptopurine-d3 (6-MMP-d3) and its non-deuterated counterpart, 6-Methylmercaptopurine (6-MMP), are not extensively available in published literature, the well-established principles of deuteration and data from analogous compounds provide a strong basis for predicting the pharmacokinetic behavior of 6-MMP-d3. 6-MMP is a primary metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine (6-MP), formed via methylation by the enzyme thiopurine S-methyltransferase (TPMT). wikipedia.org The methyl group of 6-MMP is a potential site for metabolism.

Table 1: Illustrative Preclinical Pharmacokinetic Parameters of Non-Deuterated 6-Mercaptopurine in Rats

| Parameter | Value | Animal Model |

| Cmax | 202.90 ± 94.29 ng/mL | Sprague Dawley Rats |

| AUC | 381.00 ± 71.20 mg/L·h | Sprague Dawley Rats |

| t1/2 | 1.50 ± 0.94 h | Sprague Dawley Rats |

| Data derived from a study on a 6-mercaptopurine formulation. dovepress.com |

The impact of deuteration on a methyl group, similar to that in 6-MMP, has been demonstrated in preclinical studies of other drugs. A notable example is enzalutamide, where the N-methyl group was deuterated (d3-ENT). In a study using male Sprague Dawley rats, the oral administration of d3-ENT resulted in a 35% higher Cmax and a 102% greater AUC compared to the non-deuterated enzalutamide. nih.gov This was accompanied by an eightfold reduction in the exposure to the N-demethylated metabolite, indicating that deuteration successfully slowed the metabolic breakdown at the methyl group. nih.gov The in vitro intrinsic clearance of d3-ENT in rat and human liver microsomes was also significantly lower than the non-deuterated version. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Enzalutamide in Rats

| Parameter | Enzalutamide (Non-Deuterated) | d3-Enzalutamide (Deuterated) | Percent Change |

| Cmax | 2,258 ± 193 ng/mL | 3,055 ± 229 ng/mL | +35% |

| AUC (0-t) | 51,483 ± 2,904 h·ng/mL | 104,401 ± 6,393 h·ng/mL | +102% |

| t1/2 | 11.9 ± 2.4 h | 18.4 ± 2.2 h | +55% |

| Data from a study in male Sprague Dawley rats following simultaneous oral administration. scienceopen.com |

Based on these findings, it is reasonable to hypothesize that the deuteration of the methyl group in 6-MMP to form 6-MMP-d3 would result in a similar alteration of its pharmacokinetic profile. The primary metabolic pathway for 6-MMP involves this methyl group, and strengthening the C-H bonds through deuteration would likely decrease the rate of its metabolism. This would be expected to lead to a higher peak plasma concentration (Cmax), a greater total drug exposure over time (AUC), and a longer elimination half-life (t1/2) for 6-MMP-d3 compared to 6-MMP. Consequently, the clearance of 6-MMP-d3 would be reduced. These anticipated changes underscore the potential of using deuteration to optimize the therapeutic performance of thiopurine drugs by enhancing the metabolic stability of their key metabolites.

Biochemical and Molecular Interactions of 6 Methylmercaptopurine D3 As a Research Probe

Target Engagement Studies at the Molecular Level

The concept of "target engagement" for 6-Methylmercaptopurine-d3 is indirect. Rather than binding to a biological target to elicit a functional response, its utility lies in enabling the precise quantification of 6-MMP in biological samples. caymanchem.comglpbio.com This quantification is fundamental to molecular-level research, particularly in studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net

By serving as a stable isotope-labeled internal standard, 6-MMP-d3 allows researchers to accurately determine the concentration of endogenous 6-MMP. caymanchem.comglpbio.com The known mass difference between the deuterated standard and the natural metabolite allows for the correction of variations during sample preparation and analysis, ensuring high accuracy in quantification. researchgate.net This precise measurement is crucial for studies aiming to understand how thiopurine drugs are metabolized and how their metabolites interact with cellular components, thereby providing a window into the molecular dynamics of drug action and resistance.

Modulation of Purine (B94841) Metabolic Pathways in Cellular Systems

This compound is instrumental in studying the modulation of purine metabolic pathways in cellular systems. The parent drug, 6-mercaptopurine (B1684380) (6-MP), is an antimetabolite that interferes with the de novo synthesis of purines, a pathway essential for the production of DNA and RNA. wikipedia.orgbiorxiv.org Upon administration, 6-MP enters a complex metabolic network with three competing enzymatic pathways. nih.govnih.gov

One pathway, catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leads to the formation of 6-thioguanine (B1684491) nucleotides (6-TGNs), the therapeutically active metabolites. nih.govnih.gov A second pathway involves oxidation by xanthine (B1682287) oxidase. nih.gov The third pathway is methylation by thiopurine S-methyltransferase (TPMT), which converts 6-MP into 6-methylmercaptopurine (B131649) (6-MMP). nih.govnih.gov The balance between these pathways is critical, as high levels of 6-MMP have been associated with therapeutic resistance. caymanchem.comglpbio.com

By enabling the accurate quantification of 6-MMP, 6-MMP-d3 allows researchers to investigate how the metabolic flux of 6-MP is distributed. This helps elucidate the mechanisms that lead to preferential shunting of 6-MP towards the methylation pathway over the activation pathway, a key factor in understanding cellular response and resistance to thiopurine therapy. caymanchem.comnjmonline.nl

Interactions with Thiopurine S-Methyltransferase (TPMT) in Research Contexts

The interaction between thiopurines and the enzyme Thiopurine S-Methyltransferase (TPMT) is a major focus of pharmacogenetic research, and 6-MMP-d3 is a key tool in this field. TPMT is the enzyme responsible for the S-methylation of 6-mercaptopurine to form 6-methylmercaptopurine (6-MMP). nih.govsynnovis.co.uk The activity of this enzyme varies significantly among individuals due to genetic polymorphisms, which can profoundly impact the outcome of thiopurine therapy. nih.govsynnovis.co.uk

In research contexts, 6-MMP-d3 is used as an internal standard in highly specific and sensitive assays, typically employing LC-MS/MS, to measure TPMT enzyme activity. researchgate.netnih.gov These assays quantify the rate of 6-MMP formation from 6-MP in samples like red blood cell lysates. researchgate.netscience.gov The precise amount of 6-MMP produced, measured against the known concentration of the added 6-MMP-d3 standard, provides a direct measure of the enzyme's functional capacity. researchgate.netresearchgate.net This methodology is crucial for correlating TPMT genotype with its phenotype (actual enzyme activity) and for investigating how different TPMT inhibitors affect the metabolic pathway. nih.govannalsgastro.gr

researchgate.netsynnovis.co.uknih.govnih.govnjmonline.nl| Research Application | Role of 6-MMP-d3 | Key Findings Enabled | Reference |

|---|---|---|---|

| TPMT Phenotyping | Internal standard for quantifying 6-MMP produced in enzymatic assays. | Allows for the classification of individuals as having deficient, intermediate, or normal TPMT activity. | |

| Genotype-Phenotype Correlation | Enables precise measurement of enzyme activity (phenotype) for comparison with genetic data (genotype). | Demonstrates that specific TPMT gene variants (alleles) lead to reduced enzyme function. | |

| Inhibitor Screening | Provides accurate quantification of 6-MMP in the presence of potential TPMT inhibitors. | Identifies compounds that inhibit TPMT activity, which could lead to drug-drug interactions. | |

| Metabolic Pathway Analysis | Used to measure the flux through the TPMT methylation pathway versus other metabolic routes. | Reveals that high TPMT activity can lead to elevated 6-MMP levels, which may be a risk factor for certain adverse effects. |

Applications in Proteomics and Metabolomics Research for Pathway Elucidation

The use of stable isotope-labeled compounds is a cornerstone of modern proteomics and metabolomics, and 6-MMP-d3 is an exemplary tool in this domain. nih.govmdpi.comnih.gov Its primary application is in targeted metabolomics to elucidate the thiopurine metabolic pathway. researchgate.netsemanticscholar.org

In metabolomics, 6-MMP-d3 serves as the ideal internal standard for the quantification of 6-MMP in complex biological matrices like blood or cell lysates using LC-MS/MS. researchgate.netsemanticscholar.org Its chemical and physical properties are nearly identical to the endogenous analyte (6-MMP), ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for any sample loss or matrix effects. researchgate.net This leads to highly accurate and reproducible quantification of metabolite levels, which is essential for understanding disease states, drug metabolism, and individual metabolic phenotypes. researchgate.netnih.gov

While 6-MMP-d3 is not directly used for global proteomic profiling in the same way as labeled amino acids in SILAC (Stable Isotope Labeling by Amino acids in Cell culture), the quantitative metabolite data it helps generate is often integrated with proteomics data. nih.govwikipedia.orgsigmaaldrich.com This multi-omics approach provides a more comprehensive picture of cellular responses, connecting changes in metabolic pathways with alterations in protein expression to fully elucidate the mechanisms of drug action and toxicity.

caymanchem.comcaymanchem.comcaymanchem.comcaymanchem.comglpbio.comresearchgate.net| Property | Specification | Reference |

|---|---|---|

| Chemical Name | 6-(methyl-d3-thio)-9H-purine | |

| Synonyms | 6-MMP-d3, 6-(Methylthio)purine-d3 | |

| Molecular Formula | C6H3D3N4S | |

| Application | Internal standard for GC- or LC-MS | |

| Monitored Mass Transition (m/z) | 170.5 → 152.2 |

Applications of 6 Methylmercaptopurine D3 in Stable Isotope Tracing and Quantitative Research

Isotope Dilution Mass Spectrometry for Absolute Quantification of Metabolites

Isotope dilution mass spectrometry (IDMS) is a gold-standard method for achieving highly accurate and precise quantification of molecules in complex biological samples. 6-Methylmercaptopurine-d3 is ideally suited for this technique, functioning as an internal standard for the absolute quantification of its non-labeled metabolite, 6-methylmercaptopurine (B131649) (6-MMP). glpbio.combertin-bioreagent.comcaymanchem.com

In this method, a known amount of 6-MMP-d3 is added to a biological sample (such as blood or DNA extracts) at the beginning of the sample preparation process. nih.govresearchgate.net Because 6-MMP-d3 is chemically identical to the endogenous 6-MMP analyte, it experiences the same extraction losses and ionization suppression or enhancement effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net By measuring the ratio of the signal from the analyte (6-MMP) to the signal from the stable isotope-labeled internal standard (6-MMP-d3), analysts can accurately calculate the absolute concentration of the analyte, correcting for any variations in sample handling and instrument response. researchgate.net This approach has been successfully used to quantify deoxythioguanosine (dTG) in the DNA of nucleated blood cells, where 6-MMP-d3 was used as an internal standard to control for extraction efficiency. nih.gov

Metabolic Flux Analysis in In Vitro Systems Using Deuterated Tracers

Metabolic flux analysis (MFA) is a powerful technique used to measure the rates (fluxes) of reactions within a metabolic network. Stable isotope tracers, including those labeled with deuterium (B1214612) (²H), are essential tools for these studies. nih.govnih.gov When a deuterated substrate is introduced into an in vitro system, the deuterium atoms are incorporated into downstream metabolites, and the pattern and extent of this labeling can be measured by mass spectrometry. This data allows researchers to deduce the flow of metabolites through various pathways. nih.govenergy.gov

Deuterated water (²H₂O) has been demonstrated as a cost-effective and substrate-agnostic tracer for investigating the reversibility and thermodynamics of reactions in central carbon metabolism in various bacteria. nih.govenergy.gov While deuterated compounds are used in MFA, the primary and well-documented application of this compound is as an internal standard for quantification rather than as a tracer for elucidating metabolic pathways. glpbio.comcaymanchem.com The use of deuterated substrates like ²H₂O is less common than ¹³C-labeled substrates in MFA, partly because the deuterium label can sometimes be lost through exchange with unlabeled hydrogen atoms in the aqueous environment. nih.gov

Role as an Internal Standard in Bioanalytical Assays for Thiopurine Metabolites

The most prominent and well-established application of this compound is its role as an internal standard in bioanalytical assays for monitoring thiopurine metabolites. glpbio.combertin-bioreagent.comcaymanchem.com Thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine (B1684380), are used as immunosuppressants and in cancer therapy. Their metabolism is complex and varies significantly between individuals, making therapeutic drug monitoring (TDM) essential.

6-MMP-d3 is routinely used in LC-MS/MS methods to quantify key thiopurine metabolites, including 6-methylmercaptopurine (6-MMP) and 6-thioguanine (B1684491) nucleotides (6-TGN), in biological matrices like whole blood, red blood cells (erythrocytes), and DNA digests. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like 6-MMP-d3 is crucial for compensating for variability during sample preparation and potential matrix effects, thereby ensuring the accuracy and reliability of the quantitative results. researchgate.net Several validated LC-MS/MS methods have been developed that rely on 6-MMP-d3 for robust quantification. researchgate.netresearchgate.net For instance, an improved whole-blood method was developed for the rapid determination of 6-TGN and 6-MMP, using 6-MMP-d3 to ensure linearity and precision across clinically relevant concentrations. researchgate.net

| Analyte(s) | Matrix | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| 6-TGN and 6-MMP | Whole Blood | LC-MS/MS | Linearity up to 10,000 pmol/0.2 mL; LOQ of 30 pmol/0.2 mL for both analytes; Intra- and inter-assay imprecision <7.5%. | researchgate.net |

| Deoxythioguanosine (dTG) and Deoxyadenosine (dA) | DNA from nucleated blood cells | LC-MS/MS | Used to control for extraction efficiency; assay detection limit of 1.1 femtomoles for dTG. | nih.gov |

| 6-MP and 6-MMP | Dried Blood Spots (DBS) | LC-MS/MS | Linearity of 26-1000 ng/mL for both 6-MP and 6-MMP. Method was successfully applied to patient samples. | researchgate.net |

| Thiopurine nucleotides (hydrolyzed to 6-TG and 6-MMP) | Red Blood Cells (RBCs) | LC-MS/MS | LLOQ of 0.2 μmol/L for 6-TG and 4 μmol/L for 6-MMP; Total imprecision <3.0%. | medchemexpress.com |

Investigations of Isotopic Effects on Biochemical Reactions

The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises because the heavier isotope forms a stronger covalent bond, requiring more energy to break. libretexts.org Measuring KIEs is a powerful tool for elucidating enzyme reaction mechanisms and transition state structures. chemrxiv.org Deuterium (²H) substitution for protium (B1232500) (¹H) typically results in the largest KIEs because it involves the greatest percentage change in mass. libretexts.org

Deuterated compounds like this compound can be used to study these isotopic effects. The introduction of deuterium has the potential to affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com For example, if the C-H bond in the methyl group of 6-MMP is cleaved in a rate-determining step of a subsequent metabolic reaction, the C-D bond in 6-MMP-d3 would be broken more slowly. This would manifest as a primary KIE and could be used to probe the mechanism of enzymes that further metabolize 6-MMP. While the general principle is well-established, specific studies detailing the use of 6-MMP-d3 for the primary purpose of investigating KIEs in biochemical reactions are not prominently featured in the searched literature; its main application remains as an internal standard for quantification. glpbio.comcaymanchem.com

Computational and Theoretical Research on 6 Methylmercaptopurine D3 and Analogs

Molecular Docking and Dynamics Simulations for Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein. These methods provide detailed information about binding affinities, specific amino acid interactions, and the conformational stability of the protein-ligand complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Studies on thiopurine analogs have utilized docking to understand their binding mechanisms. For instance, docking studies of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) with the papain-like protease (PLpro) of the SARS coronavirus revealed that both compounds fit well into the active-site cavity. nih.gov The simulations suggested that the sulfur atom of the thiopurine is juxtaposed near the cysteine residue in the active site, potentially forming a hydrogen bond, which is consistent with their observed inhibitory activity. nih.gov In another study, docking was used to investigate the binding of various purine (B94841) analogs, including thiopurines, to the active site of Herpes simplex virus thymidine (B127349) kinase, revealing multiple potential binding modes. harvard.edu

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and conformational changes. MD simulations have been crucial in understanding the interaction of thiopurine metabolites with the NUDT15 enzyme, which is involved in their metabolism. nih.govbiorxiv.org These simulations have shown how the binding of a thioguanine nucleotide stabilizes the enzyme and revealed that certain mutations can affect the network of interactions within the active site, explaining the altered enzyme activity observed in some patients. nih.govbiorxiv.org Similarly, MD simulations were part of in silico analyses used to understand the enhanced potency of newly designed purine derivatives against mutated Bcr-Abl kinase, a target in chronic myeloid leukemia. uc.clresearchgate.net

| Analog(s) | Protein Target | Computational Method | Key Finding |

|---|---|---|---|

| Thiopurine metabolites (e.g., TGTP) | NUDT15 | Molecular Dynamics | Nucleotide binding stabilizes the enzyme; mutations impact active site interaction networks. nih.govbiorxiv.org |

| 6-mercaptopurine, 6-thioguanine | SARS-CoV PLpro | Molecular Docking | Compounds fit into the active site, with the sulfur atom interacting with a key cysteine residue. nih.gov |

| Thiopurine derivatives | Herpesviral Thymidine Kinase | Molecular Docking | Identified multiple binding modes and classified thiopurine derivatives as a new class of TK inhibitors. harvard.edu |

| Designed purine derivatives | Bcr-Abl Kinase (T315I mutant) | Molecular Docking & Dynamics | Elucidated the enhanced potency and binding mechanism of novel inhibitors against a drug-resistant kinase. uc.clresearchgate.net |

In Silico Prediction of Metabolic Transformations and Enzyme Specificity

Computational models are increasingly used to predict how drugs are metabolized by the body. This includes identifying the enzymes responsible and the resulting metabolites. The primary metabolic pathway for the parent compound of 6-Methylmercaptopurine-d3, 6-mercaptopurine, involves methylation by the enzyme Thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (B131649). bmj.com Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting drug efficacy and toxicity. bmj.comresearchgate.net

While direct in silico prediction of the specific metabolic fate of this compound is not widely documented, computational models of thiopurine metabolism have been developed. For example, a computational model of mercaptopurine metabolism was built using experimental data and was able to qualitatively reproduce the known effects of varying TPMT activity. ncl.ac.uk Such models are valuable for generating and testing hypotheses about drug interactions and metabolism. ncl.ac.uk

Furthermore, computational approaches are used to understand enzyme specificity. Massively parallel variant function assays, a high-throughput experimental method complemented by computational analysis, have been used to systematically identify which variants in the NUDT15 enzyme lead to a loss of activity against thiopurine metabolites. pnas.orgashpublications.org This provides a comprehensive map of variant function that is superior to purely bioinformatic prediction algorithms and helps in predicting which patients are at risk for thiopurine toxicity. pnas.org Physiologically based pharmacokinetic (PBPK) models also use computational methods to simulate the absorption, distribution, metabolism, and excretion of drugs like 6-mercaptopurine, incorporating data on enzyme activity (like TPMT) to predict drug concentrations in the body and help individualize dosing. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are essential for drug design, as they can predict the activity of new, unsynthesized molecules and guide the optimization of lead compounds.

Numerous QSAR studies have been conducted on purine analogs to design potent inhibitors for various protein targets, particularly protein kinases, which are crucial in cancer signaling pathways.

2D-QSAR: These models relate biological activity to 2D structural descriptors. A 2D-QSAR study on a series of substituted purine derivatives as inhibitors of c-Src tyrosine kinase identified key descriptors like the electrotopological state index for a methyl group (SsCH3E-index) and H-Donor Count as being important for inhibitory activity.

3D-QSAR: These models consider the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. A 3D-QSAR study was instrumental in designing new purine derivatives as inhibitors of Bcr-Abl kinase. uc.clresearchgate.netnih.gov The models, built from a database of 58 purines, provided chemical information that guided the synthesis of new compounds with improved potency, even against drug-resistant mutations. uc.clresearchgate.netnih.gov Similarly, 3D-QSAR models for cyclin-dependent kinase (CDK) inhibitors helped in understanding the specific structural requirements for activity and in designing more specific inhibitors. acs.org

These QSAR studies provide valuable insights into the structural features—such as steric bulk, electrostatic properties, and hydrophobicity—that govern the potency and selectivity of purine analogs, thereby accelerating the development of more effective therapeutic agents. jksus.org

| QSAR Model Type | Protein Target | Key Findings/Descriptors | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Bcr-Abl Kinase | Models guided the design of new purine derivatives with high inhibitory activity, overcoming drug resistance. | uc.clresearchgate.netnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Cyclin-Dependent Kinase 1 (CDK1) | Steric, electrostatic, and lipophilic fields were identified as crucial for inhibitory activity. Model validated with an external library. | acs.org |

| 2D-QSAR | c-Src Tyrosine Kinase | Identified descriptors like SsCH3E-index, H-Donor Count, and T_2_Cl_3 as important for activity. | |

| Pharmacophore & 3D-QSAR | c-Src Tyrosine Kinase | Developed a pharmacophore model with two hydrogen bond donors and three aromatic rings, leading to a robust 3D-QSAR model. | jksus.org |

Emerging Research Methodologies and Future Directions for 6 Methylmercaptopurine D3 Studies

Integration with Advanced Omics Technologies (e.g., Single-Cell Metabolomics)

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to study biological systems holistically. nih.govru.nl In the context of thiopurine metabolism, these approaches offer a system-wide view of the drug's journey through the body. The integration of stable isotope-labeled standards like 6-MMP-d3 is fundamental to the robustness and reliability of these high-throughput analyses, particularly in metabolomics. frontiersin.org

Metabolome-wide studies, which aim to capture a global snapshot of all metabolites in a biological sample, rely on precise quantification to detect subtle but significant changes. frontiersin.org The use of 6-MMP-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods compensates for variations during sample preparation and analysis, ensuring that the measured levels of 6-MMP are accurate. researchgate.net This precision is critical when correlating metabolite concentrations with genetic data (pharmacogenomics) or gene expression profiles (transcriptomics) to understand inter-individual variability in drug response. diva-portal.org

A significant future direction lies in the application of single-cell metabolomics . researchgate.net Traditional metabolomic analyses provide an average metabolite concentration from a population of millions of cells, which can mask significant metabolic differences between individual cells. researchgate.net Single-cell analysis has the potential to uncover this heterogeneity, which is crucial in understanding diseases like cancer and inflammatory conditions where diverse cell subpopulations can drive disease progression and treatment resistance. researchgate.net By adapting sensitive LC-MS/MS methods that utilize 6-MMP-d3, researchers can begin to quantify thiopurine metabolites within individual cells, providing unprecedented resolution to:

Identify rare cell populations with distinct metabolic profiles.

Assess cell-specific responses to thiopurine therapy.

Unravel metabolic dependencies that contribute to drug resistance at a cellular level. researchgate.net

This integration promises to move beyond population averages and provide a granular understanding of how genetic variants, such as those in TPMT or NUDT15, manifest their effects on a cell-by-cell basis. nih.gov

| Technology | Application in Thiopurine Research | Role of 6-Methylmercaptopurine-d3 |

| Metabolomics | Quantifying levels of 6-MMP and other thiopurine metabolites (e.g., 6-TGN) to correlate with clinical outcomes. nih.govnih.gov | Serves as a crucial internal standard for accurate quantification by LC-MS/MS, correcting for analytical variability. researchgate.net |

| Pharmacogenomics | Linking genetic variants (TPMT, NUDT15) to metabolite profiles (e.g., 6-MMP/6-TGN ratio) and patient outcomes. nih.govnaspghan.org | Enables the precise metabolite measurements needed to establish robust genotype-phenotype correlations. |

| Single-Cell Metabolomics | Investigating metabolic heterogeneity within cell populations to understand variable drug responses and resistance mechanisms at the cellular level. researchgate.net | Future applications will require ultra-sensitive analytical methods where 6-MMP-d3 will be essential for validating and standardizing quantification in minute sample volumes. |

Development of Novel Biosensors and Imaging Probes

While LC-MS/MS is the gold standard for metabolite quantification, it requires sample collection and extensive laboratory processing. researchgate.net A major leap forward would be the development of tools for real-time, in-situ monitoring of thiopurine metabolites. This includes novel biosensors and imaging probes designed for specificity and sensitivity.

Biosensors: The development of electrochemical biosensors for the parent drug, 6-mercaptopurine (B1684380), demonstrates the feasibility of this approach. nih.gov These sensors use modified electrodes that can detect the electrochemical signature of the target molecule. Future research could focus on creating similar biosensors specifically for 6-MMP. Such a tool could, in theory, allow for rapid, point-of-care testing of metabolite levels, moving beyond the centralized laboratory. In the development and calibration of these novel devices, highly pure and accurately characterized standards, including 6-MMP-d3, would be indispensable for ensuring their analytical accuracy.

Imaging Probes: Molecular imaging offers a way to visualize biological processes within living cells or organisms. The development of chemical probes for enzymes in the thiopurine pathway, such as the NUDT15 inhibitor TH1760, showcases the potential to create small molecules that can interact with and report on specific components of the metabolic network. nih.gov Future work could aim to develop fluorescent or positron emission tomography (PET) probes that bind directly to 6-MMP or its downstream products. This would enable researchers to:

Visualize the subcellular distribution of thiopurine metabolites.

Track metabolite accumulation in specific tissues in real-time.

Non-invasively monitor metabolic shifts in response to therapy.

The synthesis and validation of these probes would rely heavily on isotopic labeling techniques, with 6-MMP-d3 serving as a key analytical standard to confirm the probe's specificity and quantify its binding characteristics.

| Research Area | Example/Principle | Future Direction for 6-MMP |

| Electrochemical Biosensors | A biosensor using a graphene-chitosan modified electrode was developed to detect the parent drug, 6-mercaptopurine. nih.gov | Development of a specific electrochemical biosensor for 6-MMP for rapid, point-of-care monitoring. |

| Chemical Probes | A small-molecule inhibitor (TH1760) was created to act as a chemical probe for the NUDT15 enzyme, allowing for the study of its function. nih.gov | Design and synthesis of fluorescent or PET-labeled probes that specifically bind to 6-MMP for in-vivo imaging of its distribution and dynamics. |

Expansion of Deuterium (B1214612) Labeling Applications in Systems Biology

The use of deuterium-labeled compounds extends far beyond their role as static internal standards. clearsynth.com Stable isotope labeling is a powerful tool for tracing the dynamic flow of molecules through metabolic networks, a field known as metabolic flux analysis or fluxomics. frontiersin.orgchem-station.comlabinsights.nl This represents a significant expansion of the application of compounds like 6-MMP-d3 in systems biology.

Instead of just measuring a static concentration, researchers can administer a deuterated thiopurine precursor and trace the appearance of the deuterium label in various downstream metabolites over time. musechem.comnih.gov This dynamic approach, powered by high-resolution mass spectrometry, can elucidate:

Metabolic Rates: Determine the rate of production and clearance of 6-MMP and other metabolites.

Pathway Preference: Quantify the flux of metabolites through competing enzymatic pathways (e.g., the proportion of drug metabolized by TPMT versus xanthine (B1682287) oxidase). nih.gov

Protein Turnover: Employ heavy water (D₂O) labeling in cell culture to study how thiopurine treatment affects the synthesis and degradation rates of thousands of proteins, providing a systems-level view of the cellular response. biorxiv.org

By expanding the use of deuterium labeling from a simple spike-in standard to a metabolic tracer, studies can move from descriptive snapshots to a mechanistic and quantitative understanding of the entire thiopurine metabolic system in a living organism. nih.govnih.gov

Addressing Unanswered Questions in Thiopurine Metabolism Mechanisms Using Isotopic Tools

Despite decades of use, significant questions about thiopurine metabolism remain. nih.govnih.gov Isotopic tools like 6-MMP-d3 are uniquely positioned to provide definitive answers where correlational studies fall short.

Key unanswered questions that can be addressed include:

The true impact of genetic variants: How exactly do variants in genes like NUDT15 and transporters like MRP4 alter the flux through different metabolic pathways? nih.govresearchgate.net While we know these variants affect outcomes, stable isotope tracing can precisely quantify the resulting changes in metabolite production and elimination rates. For instance, a labeled thiopurine could be administered to patients with different NUDT15 genotypes to directly measure the difference in the formation of active thioguanine nucleotides incorporated into DNA (DNA-TG). nih.gov

The origin of specific metabolites: The metabolism of thiopurines is complex, with numerous intermediate and downstream products. ageb.be It is not always clear which enzymes are responsible for each step in different cell types. nih.gov Labeled precursors can establish definitive precursor-product relationships, clarifying the metabolic map.

The mechanism of drug resistance: Why do some patients with "therapeutic" metabolite levels still not respond to treatment? nih.govnaspghan.org Isotopic tracing could uncover shunting into unmeasured or unknown metabolic pathways, or reveal altered cellular uptake and efflux dynamics that are not captured by measuring levels in red blood cells alone.

By using 6-MMP-d3 and other custom-synthesized labeled thiopurines, researchers can design experiments to follow the atoms, providing direct, quantitative evidence to solve long-standing puzzles in thiopurine pharmacology. labinsights.nlmusechem.com

常见问题

Q. What is the primary application of 6-MMP-d3 in clinical pharmacology research?

Answer: 6-MMP-d3 is primarily used as an internal standard for quantifying its non-deuterated analog, 6-methylmercaptopurine (6-MMP), via gas or liquid chromatography coupled with mass spectrometry (GC/LC-MS). Researchers spike biological samples (e.g., blood, plasma) with 6-MMP-d3 to account for matrix effects, ionization efficiency, and instrument variability during analysis. This ensures precise calibration curves and accurate quantification of endogenous 6-MMP levels, particularly in studies investigating thiopurine metabolism or therapeutic drug monitoring for 6-mercaptopurine (6-MP) .

Q. How does deuterium labeling in 6-MMP-d3 improve analytical specificity in metabolite studies?

Answer: The incorporation of three deuterium atoms increases the molecular mass of 6-MMP-d3, creating a distinct isotopic signature in mass spectrometry. This allows clear differentiation from endogenous 6-MMP, minimizing interference during quantification. Optimal separation is achieved by maintaining a 3:1 ratio of deuterated to non-deuterated molecules in spiked samples, which reduces cross-talk between analyte and internal standard signals .

Advanced Research Questions

Q. What methodological challenges arise when correlating 6-MMP-d3 measurements with thiopurine methyltransferase (TPMT) activity, and how can they be addressed?

Answer: Key challenges include:

- Enzyme activity variability: TPMT polymorphisms (e.g., TPMT loss-of-function alleles) alter methylation rates of 6-MP to 6-MMP.

- Co-factor interference: Endogenous S-adenosylmethionine (SAM) levels influence methylation efficiency. Solutions:

- Use kinetic assays (e.g., radiometric SAM incorporation) to measure TPMT activity alongside LC-MS quantification of 6-MMP-d3.

- Genotype patients for TPMT variants and stratify data by metabolic phenotype to control for genetic variability .

Q. How should researchers design experiments to investigate the dual role of 6-MMP in therapeutic resistance and hepatotoxicity?

Answer:

- Longitudinal cohort design: Collect serial blood samples from patients on 6-MP therapy to monitor 6-MMP levels (using 6-MMP-d3 as an internal standard) alongside liver function tests (LFTs) and clinical outcomes.

- Multivariate regression: Adjust for covariates like 6-MP dose, TPMT activity, and concurrent medications.

- Threshold analysis: Establish toxicity thresholds (e.g., 6-MMP >5700 pmol/8×10⁸ RBCs) and correlate with LFT abnormalities (e.g., elevated ALT/AST) .

Table 1: Key correlations between 6-MP metabolites and clinical outcomes (adapted from Cuffari et al., 1996 )

| Metabolite | Clinical Correlation | Analytical Method | Threshold (pmol/8×10⁸ RBC) |

|---|---|---|---|

| 6-TG | Remission (p<0.05) | Reverse-phase HPLC | >235 |

| 6-MMP | Hepatotoxicity | Reverse-phase HPLC | >5700 |

Q. How can researchers optimize sample preparation protocols to minimize interference in 6-MMP-d3 quantification?

Answer:

- Protein precipitation: Use ice-cold methanol or acetonitrile (1:4 sample:solvent ratio) to denature RBC proteins and release free 6-MMP.

- Solid-phase extraction (SPE): Employ mixed-mode cation-exchange cartridges (e.g., Oasis MCX) to isolate 6-MMP-d3 from polar matrix components.

- Chromatographic optimization: Utilize a C18 column with 0.1% formic acid in water/acetonitrile mobile phase to achieve baseline separation of 6-MMP-d3 and endogenous purines .

Q. What strategies resolve discrepancies in 6-MMP quantification between HPLC and LC-MS methods?

Answer:

- Cross-validation: Analyze certified reference materials (CRMs) spiked with 6-MMP-d3 using both methods to identify systematic biases.

- Matrix-matched calibration: Prepare calibrators in pooled human plasma/RBC lysate to mimic patient samples.

- Parallel analysis: Split clinical samples and run them concurrently on HPLC and LC-MS systems to assess inter-method variability. Discrepancies >15% warrant re-evaluation of extraction efficiency or ion suppression effects .

Methodological Best Practices

- Storage conditions: Store 6-MMP-d3 at -20°C in amber vials to prevent photodegradation and thermal decomposition. Reconstitute in methanol for long-term stability (>1 year) .

- Quality control: Include triplicate samples at low, medium, and high concentrations in each batch to monitor intra- and inter-day precision (CV <10%).

Featured Recommendations

| Most viewed | ||

|---|---|---|